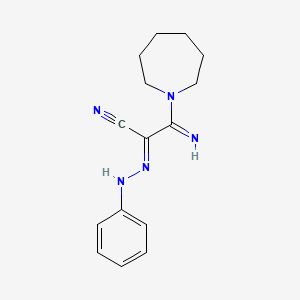
22-Dehydrodesmosterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
22-Dehydrodesmosterol is a sterol compound that plays a significant role in the biosynthesis of cholesterol. It is an intermediate in the Bloch pathway of cholesterol synthesis, where it is converted to desmosterol and subsequently to cholesterol. This compound is structurally similar to cholesterol, with the primary difference being the presence of a double bond at the 22nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 22-Dehydrodesmosterol typically involves the use of sterol intermediates. One common method is the reduction of 24-dehydrolathosterol using specific enzymes such as sterol-C5-desaturase/lathosterol oxidase (SC5DL) to form 7-dehydrodesmosterol, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the mevalonate pathway and overexpressing specific genes, high yields of sterol intermediates, including this compound, can be obtained .
化学反应分析
Types of Reactions
22-Dehydrodesmosterol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: The double bond at the 22nd position can be reduced to form desmosterol.
Substitution: Functional groups can be substituted at specific positions on the sterol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products
The major products formed from these reactions include desmosterol and other oxidized sterol derivatives, depending on the specific reaction conditions employed .
科学研究应用
22-Dehydrodesmosterol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It serves as an important intermediate in the study of cholesterol biosynthesis and metabolism.
Industry: It is used in the production of cholesterol and other sterol-based products.
作用机制
22-Dehydrodesmosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted to desmosterol by the enzyme sterol-C5-desaturase/lathosterol oxidase (SC5DL), and then to cholesterol by 24-dehydrocholesterol reductase (DHCR24). This conversion is crucial for maintaining cholesterol homeostasis in cells .
相似化合物的比较
Similar Compounds
Desmosterol: An immediate precursor to cholesterol, differing from 22-Dehydrodesmosterol by the absence of a double bond at the 22nd position.
7-Dehydrocholesterol: Another intermediate in cholesterol synthesis, which can be converted to vitamin D3 upon exposure to ultraviolet light.
Uniqueness
This compound is unique due to its specific position in the cholesterol biosynthesis pathway and its structural characteristics. Its presence and conversion are essential for the proper synthesis of cholesterol, making it a critical compound in both biological and industrial contexts .
属性
CAS 编号 |
23656-66-8 |
|---|---|
分子式 |
C27H42O |
分子量 |
382.6 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E)-6-methylhepta-3,5-dien-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6-9,19,21-25,28H,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI 键 |
NKIFUBKKNVGXKA-OFAYOZIESA-N |
SMILES |
CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
手性 SMILES |
C[C@H](/C=C/C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
规范 SMILES |
CC(C=CC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
同义词 |
22-dehydrodesmosterol cholesta-5,22,24-trien-3-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(6Z,8Z,10Z,16Z)-15,28-dihydroxy-5-methoxy-14,16-dimethyl-3,24-dioxo-22-thia-2,25-diazatricyclo[18.7.1.021,26]octacosa-1(27),6,8,10,16,20(28),21(26)-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1232620.png)




![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, propanoate, exo-](/img/structure/B1232632.png)


![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)

